2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize microwave-assisted synthesis to obtain high yields and purity .
Chemical Reactions Analysis
2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections . In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol involves its interaction with specific molecular targets and pathways. It is known to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of impulse propagation and transmitter release . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol can be compared with other similar compounds, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran . These compounds share a similar benzofuran core structure but differ in their substituents and biological activities .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-1-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-6-9(12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2 |
InChI Key |
VOMGFAOPQUGNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.